6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
Scientific Research Applications
Synthesis and Characterization
The compound 6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one belongs to a class of synthetic analogs that include indoles and azetidinones, known for their broad pharmacological activities. Research has demonstrated that these compounds exhibit a wide range of antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungi. Notably, para-nitro substituted derivatives have been identified as potent antimicrobial agents (S. Padmini et al., 2015).
Biological Activities
The structural framework of 6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is conducive to biological activities. Compounds containing indolyl azetidinones, for instance, have been synthesized and evaluated for their anti-inflammatory activities. These compounds, derived through condensation and subsequent reactions involving indolyl and azetidinones, have shown promising anti-inflammatory properties when compared with non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their potential in therapeutic applications (R. Kalsi et al., 1990).
Antimicrobial and Antioxidant Evaluation
Further extending the utility of compounds with indole and azetidinone moieties, studies have synthesized and evaluated the antimicrobial and antioxidant activities of related structures. These compounds have been found effective against a variety of microbial species, with certain derivatives exhibiting strong antioxidant properties. This research underscores the potential of such compounds in developing new antimicrobial and antioxidant agents (A. R. Saundane et al., 2012).
Antileishmanial Activity
Compounds structurally related to 6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one have also been explored for their antileishmanial activities. Specific azetidin-2-ones have demonstrated significant activity against Leishmania major, suggesting their potential as antileishmanial agents. This is particularly noteworthy as some compounds showed activity levels comparable to that of amphotericin B, a clinically used antileishmanial drug (G. S. Singh et al., 2012).
properties
IUPAC Name |
6-cyclopropyl-2-[[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19-8-7-17(14-5-6-14)22-24(19)12-13-10-23(11-13)20(26)16-9-21-18-4-2-1-3-15(16)18/h1-4,7-9,13-14,21H,5-6,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZIZSAZPJTLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one |
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